molecular formula C15H20N2O3S B10977225 N-(5-tert-butyl-1,2-oxazol-3-yl)-3,4-dimethylbenzenesulfonamide

N-(5-tert-butyl-1,2-oxazol-3-yl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B10977225
M. Wt: 308.4 g/mol
InChI Key: FIJQOQTVZDCXQE-UHFFFAOYSA-N
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Description

3,4-DIMETHYL-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHYL-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZENESULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving hydroxylamine and an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Sulfonamide Formation: The benzenesulfonamide core is introduced by reacting the isoxazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Substitution Reactions: The final compound is obtained by introducing the dimethyl and isoxazolyl groups through substitution reactions, often using reagents like methyl iodide and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHYL-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

3,4-DIMETHYL-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential antimicrobial properties, making it a candidate for new antibiotic development.

    Medicine: Investigated for its potential use in treating bacterial infections and other diseases.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-DIMETHYL-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZENESULFONAMIDE involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-DIMETHYL-N-[4-(2-METHYL-2-PROPANYL)PHENYL]-N-(3-PHENYLPROPYL)BENZENESULFONAMIDE
  • N-[3,4-DIMETHYL-5-(2-METHYL-2-PROPANYL)-1,3-THIAZOL-2(3H)-YLIDENE]BENZENESULFONAMIDE

Uniqueness

3,4-DIMETHYL-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZENESULFONAMIDE is unique due to its specific substitution pattern and the presence of the isoxazole ring

Properties

Molecular Formula

C15H20N2O3S

Molecular Weight

308.4 g/mol

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-3,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C15H20N2O3S/c1-10-6-7-12(8-11(10)2)21(18,19)17-14-9-13(20-16-14)15(3,4)5/h6-9H,1-5H3,(H,16,17)

InChI Key

FIJQOQTVZDCXQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C(C)(C)C)C

Origin of Product

United States

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